1-methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide
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Overview
Description
1-Methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an indole core substituted with a pyridinyl group and a carboxamide functional group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyridinyl Substitution: The pyridinyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the indole intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved by reacting the substituted indole with an appropriate amine and a coupling reagent like carbodiimide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives of the compound can react with nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Explored as a candidate for drug development due to its potential therapeutic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
- 1-Methyl-N-(pyridin-3-yl)-1H-indole-6-carboxamide
- 1-Methyl-N-(pyridin-4-yl)-1H-indole-6-carboxamide
- 1-Methyl-N-(quinolin-2-yl)-1H-indole-6-carboxamide
Comparison: Compared to its analogs, 1-methyl-N-(pyridin-2-yl)-1H-indole-6-carboxamide may exhibit unique properties due to the position of the pyridinyl group. This positional difference can influence the compound’s electronic distribution, steric effects, and overall reactivity, making it distinct in terms of its chemical behavior and biological activity.
Properties
Molecular Formula |
C15H13N3O |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-methyl-N-pyridin-2-ylindole-6-carboxamide |
InChI |
InChI=1S/C15H13N3O/c1-18-9-7-11-5-6-12(10-13(11)18)15(19)17-14-4-2-3-8-16-14/h2-10H,1H3,(H,16,17,19) |
InChI Key |
HHFOZUMDWYXDHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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